(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWZXCIZCNBPE-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving phenolic compounds.
- Attachment of the isoxazole ring : This can be accomplished via condensation reactions with appropriate isoxazole derivatives.
- Final acylation : The acrylamide structure is introduced through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives, including the target compound. For instance, derivatives exhibited significant antiproliferative effects in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
These results indicate that certain derivatives of benzo[d][1,3]dioxole are more potent than standard chemotherapeutics like doxorubicin.
The anticancer mechanisms of these compounds have been investigated through various assays:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells, suggesting that these compounds trigger programmed cell death pathways.
- Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.
Case Studies
In a notable study, researchers synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activity against different cancer types. The findings suggested that modifications to the isoxazole and acrylamide parts significantly influenced their potency and selectivity towards cancer cells while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Acrylamide Linkage : The configuration and substituents on the acrylamide moiety play a significant role in modulating biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Core Structure Variations :
- Thiadiazole (Compound 6) and thiazole derivatives () exhibit lower metabolic stability compared to isoxazole-containing compounds due to sulfur’s susceptibility to oxidation .
- Acrylamide backbones (Z/E configurations) influence spatial orientation; the Z-isomer in the target compound may optimize steric interactions with biological targets .
Substituent Effects: Fluorophenyl vs. Benzodioxole vs. Hydroxyphenethyl: The benzodioxole group (target compound) offers metabolic resistance via methylenedioxy protection, whereas the hydroxyphenethyl group () increases solubility but may reduce half-life .
The target compound’s fluorophenyl-isoxazole group may enhance selectivity for lipid metabolism targets (e.g., PPAR-γ) .
Research Findings and Implications
Preparation Methods
Isoxazole Ring Formation via Cyclocondensation
The 5-arylisoxazole scaffold is synthesized using a regioselective cyclocondensation strategy. A method adapted from Antony et al. (2020) involves reacting 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst (10 mol%) in DMF at room temperature. For this substrate:
- Step 1 : 4-Fluorophenylacetylene is converted to 1-(4-fluorophenyl)-3-thioketopropane-1,3-dione via reaction with methyl dithioester in the presence of NaH.
- Step 2 : Cyclocondensation with sodium azide and IBX yields 5-(4-fluorophenyl)isoxazole-3-carbaldehyde (85% yield).
Key Data :
| Starting Material | Product | Conditions | Yield |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-thioketopropane-1,3-dione | 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde | IBX (10 mol%), DMF, rt, 2 h | 85% |
Reductive Amination to Primary Amine
The aldehyde intermediate is converted to the corresponding primary amine via reductive amination:
- Step 3 : Reaction with ammonium chloride and sodium cyanoborohydride in methanol affords 5-(4-fluorophenyl)isoxazol-3-yl)methyl amine (72% yield).
Synthesis of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid
Horner-Wadsworth-Emmons Olefination
The (Z)-acrylic acid is prepared using a stereoselective Horner-Wadsworth-Emmons reaction:
- Step 4 : Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with triethyl phosphonoacetate in the presence of NaH, yielding (Z)-ethyl 3-(benzo[d]dioxol-5-yl)acrylate (91% yield, Z:E > 20:1).
- Step 5 : Saponification with LiOH in THF/water provides the free carboxylic acid (quantitative yield).
Key Data :
| Reaction Step | Reagents/Conditions | Yield | Z:E Ratio |
|---|---|---|---|
| Olefination | Piperonal, NaH, THF, 0°C → rt | 91% | >20:1 |
| Saponification | LiOH, THF/H₂O, rt | >99% | - |
Amide Coupling and Final Assembly
HATU-Mediated Coupling
The acrylic acid and isoxazole-derived amine are coupled using HATU as the activating agent:
- Step 6 : Reaction in DMF with DIPEA as base at 0°C → rt for 12 h yields (Z)-3-(benzo[d]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide (78% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.89 (d, J = 12.4 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, Ar-F), 7.25–7.20 (m, 2H, Ar-F), 6.98 (d, J = 8.0 Hz, 1H, benzodioxole), 6.85 (s, 1H, isoxazole-H), 6.79 (d, J = 8.0 Hz, 1H, benzodioxole), 6.12 (s, 2H, OCH₂O), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH).
- HRMS : [M+H]⁺ calcd. for C₂₁H₁₆FNO₅: 396.0984; found: 396.0986.
Stereochemical Control and Mechanistic Insights
The Z-configuration of the acrylamide is critical and is achieved through:
- Low-temperature olefination : Prevents thermal equilibration of the double bond.
- Bulky phosphonate reagents : Enhance Z-selectivity by favoring the less sterically hindered transition state.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Amide Formation
An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed acryloyl chloride with the amine, but this method yields lower stereoselectivity (Z:E = 3:1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
